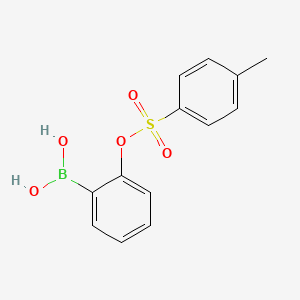![molecular formula C9H11BrClN B13476383 [(2-Bromo-3-chlorophenyl)methyl]dimethylamine](/img/structure/B13476383.png)
[(2-Bromo-3-chlorophenyl)methyl]dimethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2-Bromo-3-chlorophenyl)methyl]dimethylamine is an organic compound that features a bromine and chlorine atom attached to a phenyl ring, which is further bonded to a dimethylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Bromo-3-chlorophenyl)methyl]dimethylamine typically involves the reaction of 2-bromo-3-chlorobenzyl chloride with dimethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
2-Bromo-3-chlorobenzyl chloride+Dimethylamine→this compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
[(2-Bromo-3-chlorophenyl)methyl]dimethylamine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine or chlorine atoms can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the removal of halogen atoms.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as [(2-hydroxy-3-chlorophenyl)methyl]dimethylamine.
Oxidation: Formation of N-oxides.
Reduction: Dehalogenated products.
Aplicaciones Científicas De Investigación
[(2-Bromo-3-chlorophenyl)methyl]dimethylamine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Biological Studies: Investigated for its effects on various biological systems and potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of [(2-Bromo-3-chlorophenyl)methyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can influence its binding affinity and selectivity towards these targets. The compound may act by modulating the activity of these targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- [(2-Bromo-4-chlorophenyl)methyl]dimethylamine
- [(2-Bromo-3-fluorophenyl)methyl]dimethylamine
- [(2-Chloro-3-bromophenyl)methyl]dimethylamine
Uniqueness
[(2-Bromo-3-chlorophenyl)methyl]dimethylamine is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C9H11BrClN |
|---|---|
Peso molecular |
248.55 g/mol |
Nombre IUPAC |
1-(2-bromo-3-chlorophenyl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C9H11BrClN/c1-12(2)6-7-4-3-5-8(11)9(7)10/h3-5H,6H2,1-2H3 |
Clave InChI |
GFYXFCSMVCBAMK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=C(C(=CC=C1)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


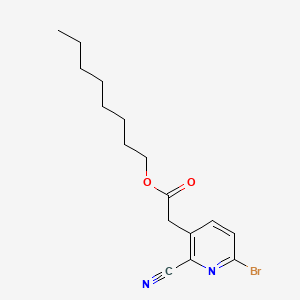
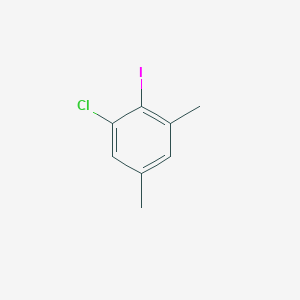
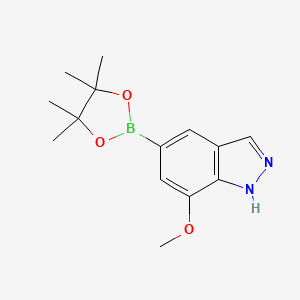
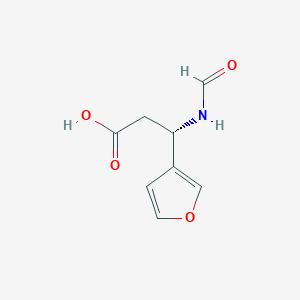
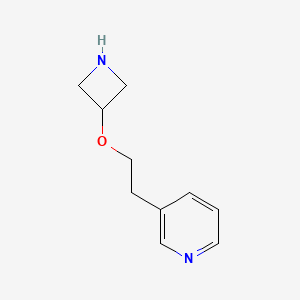
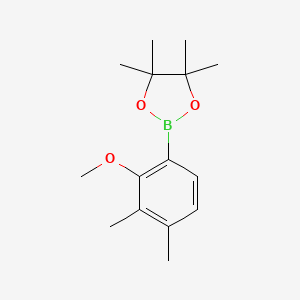
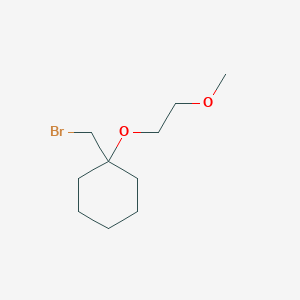

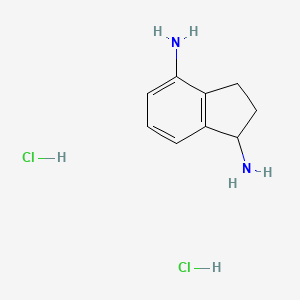
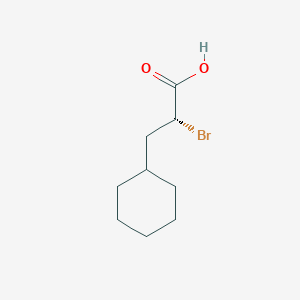

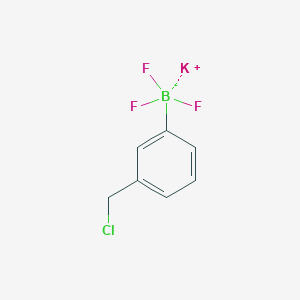
![1-[3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine](/img/structure/B13476381.png)
